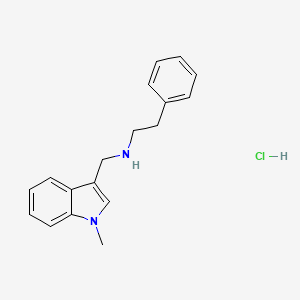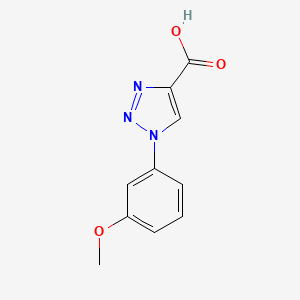
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through click chemistry, particularly the azide-alkyne Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent, and a carboxylic acid (COOH) group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have acidic properties, and the presence of the methoxy group could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Structural Analysis and Derivative Synthesis : The structure of related compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined experimentally and through quantum-chemical calculations. This research includes the synthesis of various derivatives, highlighting the chemical versatility of these compounds (Shtabova et al., 2005).
- Click Chemistry for Triazole Synthesis : A study demonstrated the efficient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of "click chemistry" in creating triazole compounds (J. Chen, S. Liu, & K. Chen, 2010).
Biological and Medicinal Research
- Potential Pharmaceutical Applications : Compounds containing 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazole-5-one rings, including derivatives of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, show a wide spectrum of biological activity. Schiff bases of these compounds have numerous applications, most notably in pharmaceutical chemistry (Gürbüz et al., 2020).
- Cholinesterase Inhibition : Research into S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated significant cholinesterase inhibitory potential, suggesting potential therapeutic uses in related medical conditions (Arfan et al., 2018).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Studies have shown the effectiveness of triazole derivatives, including those related to 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, in inhibiting corrosion in metal environments. This demonstrates their potential use in materials science and industrial applications (Bentiss et al., 2009).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Research has focused on synthesizing various triazole derivatives with demonstrated antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Nagamani et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDECHAANEPCLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



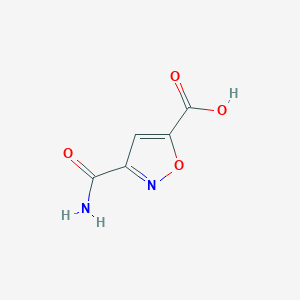
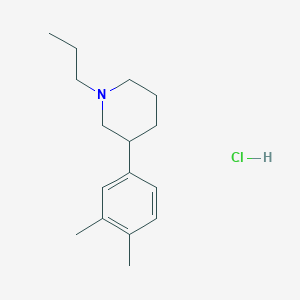
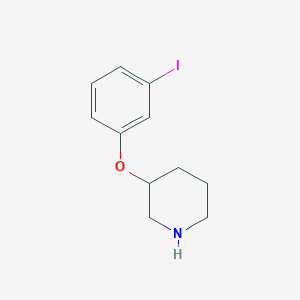

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

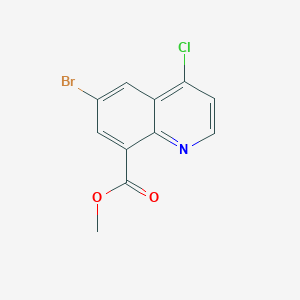
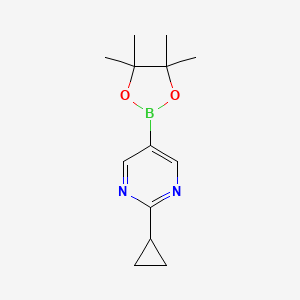
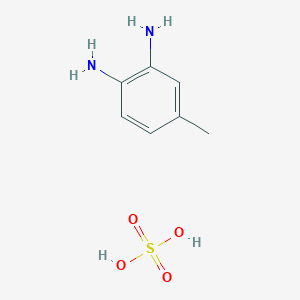
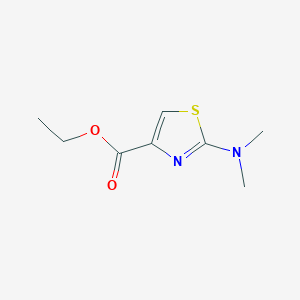
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
